molecular formula C29H26INO3 B393289 5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B393289
M. Wt: 563.4g/mol
InChI Key: LOYIFOXPKOBEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes an iodinated phenyl ring, a methoxy group, and a propynyloxy substituent

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the iodinated phenyl ring can produce deiodinated derivatives .

Scientific Research Applications

5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine: Shares similar structural features but differs in the core ring system.

    3-iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde: Similar substituents but lacks the tetrahydrobenzo[a]phenanthridinone core.

Uniqueness

The uniqueness of 5-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of functional groups and the tetrahydrobenzo[a]phenanthridinone core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26INO3

Molecular Weight

563.4g/mol

IUPAC Name

5-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C29H26INO3/c1-5-12-34-28-21(30)13-18(14-24(28)33-4)27-26-20(15-29(2,3)16-23(26)32)25-19-9-7-6-8-17(19)10-11-22(25)31-27/h1,6-11,13-14,27,31H,12,15-16H2,2-4H3

InChI Key

LOYIFOXPKOBEAP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)I)OCC#C)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)I)OCC#C)OC)C(=O)C1)C

Origin of Product

United States

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